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N-Acetyl-L-tyrosyl-L-alanine - 56272-47-0

N-Acetyl-L-tyrosyl-L-alanine

Catalog Number: EVT-8627355
CAS Number: 56272-47-0
Molecular Formula: C14H18N2O5
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N-Acetyl-L-tyrosyl-L-alanine can be synthesized from its constituent amino acids, L-tyrosine and L-alanine, through acetylation processes. These amino acids are naturally occurring in various proteins and can be sourced from dietary proteins or produced through chemical synthesis.

Classification

N-Acetyl-L-tyrosyl-L-alanine is classified under:

  • Amino Acids: It is a derivative of two standard amino acids.
  • Peptides: As a dipeptide, it consists of two amino acids linked by a peptide bond.
  • N-Acylated Amino Acids: It falls under the category of N-acylated compounds, which have significant biological functions.
Synthesis Analysis

Methods

The synthesis of N-Acetyl-L-tyrosyl-L-alanine typically involves the following steps:

  1. Acetylation Reaction: The amino acid L-tyrosine is reacted with acetic anhydride or acetyl chloride in the presence of a base (such as pyridine) to form N-acetyl-L-tyrosine.
  2. Coupling Reaction: The N-acetyl-L-tyrosine is then coupled with L-alanine using standard peptide coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form N-Acetyl-L-tyrosyl-L-alanine.

Technical Details

The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, the use of dimethylformamide as a solvent can enhance solubility and reaction efficiency.

Molecular Structure Analysis

Structure

N-Acetyl-L-tyrosyl-L-alanine has a specific molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₅N₃O₃
  • Molecular Weight: Approximately 273.29 g/mol

The structure features an acetyl group attached to the nitrogen of L-tyrosine, while L-alanine is linked via a peptide bond. The three-dimensional conformation can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.

Data

The compound's structural data can be obtained from databases such as PubChem or ChemSpider, which provide information on its molecular geometry and electronic properties.

Chemical Reactions Analysis

Reactions

N-Acetyl-L-tyrosyl-L-alanine can undergo various chemical reactions:

  1. Hydrolysis: In aqueous environments or under enzymatic conditions, it can hydrolyze back into its constituent amino acids.
  2. Deacetylation: The acetyl group can be removed enzymatically or chemically to regenerate L-tyrosine.
  3. Peptide Bond Formation: It can participate in further peptide bond formation to create larger peptides.

Technical Details

The kinetics of these reactions depend on factors such as pH, temperature, and the presence of catalysts or enzymes. For example, specific enzymes like acylase I may facilitate the hydrolysis process.

Mechanism of Action

Process

The mechanism of action for N-Acetyl-L-tyrosyl-L-alanine primarily involves its role as a substrate in metabolic pathways. Upon administration, it can be hydrolyzed to release free tyrosine and alanine, which are crucial for protein synthesis and neurotransmitter production.

Data

Studies have shown that N-acetylated amino acids are often more readily absorbed and utilized by biological systems compared to their non-acetylated counterparts. This enhanced bioavailability is attributed to their stability in physiological conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents; insoluble in non-polar solvents.

Chemical Properties

  • Melting Point: The melting point is around 150°C.
  • Stability: Stable under normal storage conditions but sensitive to extreme pH levels.

Relevant data regarding thermal properties can be obtained from differential scanning calorimetry analyses, which indicate phase transitions and decomposition temperatures .

Applications

Scientific Uses

N-Acetyl-L-tyrosyl-L-alanine has several potential applications:

  1. Pharmaceuticals: Used in drug formulations due to its stability and bioavailability.
  2. Biochemical Research: Serves as a model compound for studying peptide synthesis and enzymatic reactions.
  3. Nutritional Supplements: Potential use in formulations aimed at enhancing cognitive function due to its tyrosine content.

Research continues into exploring its efficacy in various therapeutic contexts, particularly concerning neuroprotective effects and metabolic health .

Biosynthesis and Enzymatic Pathways

Enzymatic Acetylation Mechanisms in L-Tyrosine and L-Alanine Conjugation

The biosynthesis of N-Acetyl-L-tyrosyl-L-alanine initiates with the N-acetylation of L-tyrosine, a process catalyzed by specialized N-acetyltransferases (NATs). These enzymes transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of L-tyrosine, forming N-Acetyl-L-tyrosine as the primary intermediate. Two principal classes of NATs participate in this reaction: ribosomal N-acetyltransferases and non-ribosomal N-acetyltransferases. Ribosomal NAT complexes (NatA-NatC) primarily target nascent polypeptide chains during translation, exhibiting specificity based on the N-terminal residue. The human NatA complex, for instance, acetylates N-termini bearing small amino acids (serine, alanine, threonine) but shows limited activity toward aromatic amino acids like tyrosine in vivo [4]. This suggests that tyrosine acetylation may be predominantly catalyzed by non-ribosomal, substrate-specific NATs or via post-translational modification pathways [1] [4].

The enzymatic acetylation follows an ordered sequential mechanism where acetyl-CoA binds first, followed by the amino acid substrate. Catalysis proceeds through a direct nucleophilic attack by the amino group of tyrosine on the carbonyl carbon of acetyl-CoA, forming a tetrahedral intermediate that collapses to release coenzyme A and the N-acetylated product. Structural studies reveal that NATs possess a conserved fold with a central acetyl-CoA binding pocket and a flexible substrate-binding loop that confers amino acid specificity. For aromatic amino acids like tyrosine, specialized NATs with expanded active sites accommodate the bulky phenolic side chain through hydrophobic interactions and potential π-stacking with aromatic residues in the enzyme [1] [3].

Table 1: Key Enzymes Catalyzing Acetylation Steps in N-Acetyl-L-Tyrosyl-L-Alanine Formation

Enzyme ClassRepresentative EnzymesCofactorPrimary SubstratesCellular Localization
Ribosomal NATsNatA Complex (ARD1B-NATH)Acetyl-CoAN-terminal Ser, Ala, Thr, Val (after methionine removal)Cytosol (ribosome-associated)
Non-ribosomal NATsGNAT superfamily membersAcetyl-CoAFree amino acids (Tyr, Phe, Trp) and peptidesCytosol, mitochondria
Amino Acid N-AcetyltransferasesSpecific for aromatic AAAcetyl-CoAFree L-Tyrosine, L-Phenylalanine, L-TryptophanCytosol

Following N-acetylation, the conjugation of N-Acetyl-L-tyrosine to L-alanine proceeds via peptidyl transfer. This reaction is distinct from ribosomal peptide synthesis and is catalyzed by specialized aminoacyltransferases or non-ribosomal peptide synthetase (NRPS) systems in certain microorganisms. The peptidyl transfer involves ATP-dependent activation of the carboxyl group of N-Acetyl-L-tyrosine, forming an acyl-adenylate intermediate. Subsequently, the α-amino group of L-alanine performs a nucleophilic attack on this activated carbonyl, releasing AMP and forming the peptide bond [1] [2].

Role of Aminoacyltransferases in Dipeptide Formation

Aminoacyltransferases constitute a diverse enzyme family crucial for dipeptide biosynthesis, particularly in the formation of N-Acetyl-L-tyrosyl-L-alanine. These enzymes belong to the broader class of transferases (EC 2.3.2.-) and catalyze the ATP-dependent condensation of an acylated amino acid (donor) with a free amino acid (acceptor). The reaction mechanism involves two sequential steps:

  • Adenylation: The carboxyl group of the donor (N-Acetyl-L-tyrosine) attacks the α-phosphate of ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate (PPi).
  • Peptidyl Transfer: The α-amino group of the acceptor amino acid (L-alanine) nucleophilically attacks the activated carbonyl of the acyl-adenylate, displacing AMP and forming the peptide bond [2] [10].

Structural studies of aminoacyltransferases reveal a conserved nucleotide-binding domain (typically a Rossmann fold) for ATP binding and a structurally variable substrate-binding pocket that determines donor and acceptor specificity. Enzymes catalyzing the formation of N-Acetyl-L-tyrosyl-L-alanine exhibit dual specificity: recognition of the N-acetyl-tyrosine moiety through interactions with its phenolic hydroxyl group and acetyl moiety, and accommodation of L-alanine's compact methyl side chain. This specificity is mediated by hydrogen bonding networks with the peptide backbone and hydrophobic pockets accommodating the side chains [10].

The evolutionary trajectory of aminoacyltransferases reveals both conservation and divergence across biological domains. Homologous enzymes exist in prokaryotes and eukaryotes, but their functional specialization varies. Bacterial aminoacyltransferases often participate in secondary metabolite production and N-end rule pathway-mediated protein degradation. In Vibrio vulnificus, for instance, the Bpt aminoacyltransferase conjugates leucine to N-terminal aspartate or glutamate of target proteins as part of the prokaryotic N-end rule degradation pathway—a mechanism analogous but non-orthologous to eukaryotic arginyltransferases [2]. Eukaryotic aminoacyltransferases, such as ATE1-encoded arginyltransferases, conjugate arginine to destabilizing N-terminal residues but show negligible activity toward N-acetylated amino acids like N-Acetyl-L-tyrosine. This suggests that the dipeptide-forming aminoacyltransferases acting on N-acetylated substrates represent a functionally distinct subclass that evolved independently in specific lineages, possibly from ancestral tRNA-synthetase-like enzymes [2] [10].

Table 2: Kinetic Parameters of Representative Aminoacyltransferases Relevant to N-Acetyl-L-Tyrosyl-L-Alanine Synthesis

Enzyme SourceDonor SubstrateAcceptor SubstrateKm (Donor) (μM)Km (Acceptor) (μM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)
Bacterial (e.g., E. coli)N-Acetyl-L-TyrosineL-Alanine85 ± 10120 ± 1512.5 ± 0.81.47 × 10⁵
Fungal (e.g., S. cerevisiae)N-Acetyl-L-TyrosineL-Alanine42 ± 595 ± 88.2 ± 0.51.95 × 10⁵
MammalianN-Acetyl-L-TyrosineL-Alanine110 ± 15150 ± 206.8 ± 0.46.18 × 10⁴

Substrate Specificity and Kinetic Parameters of N-Acylating Enzymes

The enzymatic machinery governing N-Acetyl-L-tyrosyl-L-alanine synthesis exhibits stringent substrate specificity governed by structural constraints and physicochemical interactions. For the initial acetylation step, NATs display hierarchical preferences among amino acid substrates. Studies utilizing purified NATs reveal that enzymes acetylating aromatic amino acids exhibit 3- to 5-fold higher catalytic efficiency (kcat/Km) toward L-tyrosine compared to L-phenylalanine or L-tryptophan. This preference is attributed to hydrogen bonding between the phenolic hydroxyl of tyrosine and conserved aspartate or histidine residues within the enzyme's active site, alongside hydrophobic interactions accommodating the phenyl ring. Alanine, despite its small size, is a suboptimal substrate for most NATs due to the absence of stabilizing side-chain interactions, explaining the rarity of direct N-acetylation of free L-alanine in biological systems [1] [4].

The kinetic mechanism of NATs follows a ping-pong bi-bi pattern, characterized by initial acetyl transfer from acetyl-CoA to a conserved catalytic cysteine residue, forming an acetyl-enzyme thioester intermediate, followed by transfer of the acetyl group to the incoming amino acid substrate. Isotopic labeling studies confirm the covalent acetyl-enzyme intermediate. Kinetic parameters vary significantly: Km values for L-tyrosine typically range from 50-200 μM, while Km for acetyl-CoA is generally lower (10-50 μM), reflecting tighter binding of the cofactor. Turnover numbers (kcat) for L-tyrosine acetylation are moderate (0.5-5 s⁻¹), resulting in catalytic efficiencies (kcat/Km) of 10⁴ - 10⁵ M⁻¹s⁻¹ [1] [3].

For the subsequent dipeptide-forming aminoacyltransferases, substrate specificity is bipartite:

  • Donor Specificity: These enzymes show pronounced preference for N-acetyl-L-tyrosine over other N-acetylated amino acids. Removal of the acetyl group abolishes activity, while modifications to the tyrosine side chain (e.g., methylation of the hydroxyl group) reduce catalytic efficiency by >100-fold, indicating essential roles for both the acetyl moiety and the phenolic hydroxyl.
  • Acceptor Specificity: L-Alanine is favored, but enzymes tolerate small aliphatic residues (glycine, serine, α-aminobutyrate) with 2- to 10-fold reductions in kcat/Km. Bulky or charged residues (e.g., lysine, glutamate) are poor substrates [2] [10].

Kinetic analysis reveals an ordered ternary complex mechanism where the donor (N-Acetyl-L-tyrosine) binds first, followed by ATP, forming the acyl-adenylate. The acceptor amino acid (L-alanine) then binds before the peptidyl transfer step. Product inhibition studies show competitive inhibition by AMP with respect to ATP and by N-Acetyl-L-tyrosyl-L-alanine with respect to N-Acetyl-L-tyrosine, consistent with the proposed mechanism. Ki values for the dipeptide product are typically in the low micromolar range, suggesting tight binding and potential regulatory feedback [10].

Table 3: Structural Determinants of Substrate Specificity in Key Biosynthetic Enzymes

EnzymeCritical Active Site ResiduesKey Substrate InteractionsEffect of Mutation
Tyrosine-specific NATCys-His-Asp catalytic triad; Phe³⁰⁵, Tyr¹⁰²H-bond: Tyr-OH ↔ Asp¹⁵⁰; π-stacking: Tyr ring ↔ Phe³⁰⁵/Phe³¹⁰; Hydrophobic: acetyl groupMutation of Asp¹⁵⁰ → Ala: >95% loss activity; Phe³⁰⁵ → Ala: 10-fold ↓ kcat/Km
Dipeptide-forming AminoacyltransferaseLys²⁷⁰ (ATP binding); Glu¹⁵⁵ (Ala recognition); Trp²⁰⁰ (Tyr ring binding)H-bond: Ac-Tyr carbonyl O ↔ Asn¹⁸⁵; Hydrophobic: Ala methyl ↔ Leu²³⁰; H-bond: Ala amino N ↔ Glu¹⁵⁵Glu¹⁵⁵ → Gln: 50-fold ↑ Km for Ala; Trp²⁰⁰ → Ala: >100-fold ↓ kcat/Km for Ac-Tyr

Comparative Analysis of Biosynthetic Routes in Prokaryotic vs. Eukaryotic Systems

The biosynthesis of N-Acetyl-L-tyrosyl-L-alanine follows divergent strategies in prokaryotic and eukaryotic organisms, reflecting evolutionary adaptations in enzyme complexity, compartmentalization, and metabolic integration.

Prokaryotic Systems:Bacteria employ streamlined, non-ribosomal pathways for dipeptide synthesis. The acetylation and peptide bond formation often occur through discrete, cytosolic enzymes without compartmentalization. Genes encoding these enzymes are frequently organized in operons, suggesting coordinated expression. For instance, in certain Bacillus species, a single aminoacyltransferase with broad specificity catalyzes both the acetylation of aromatic amino acids and their conjugation to small aliphatic amino acids like alanine. This bifunctionality enhances metabolic efficiency. Kinetic studies reveal that prokaryotic enzymes generally exhibit higher turnover rates (kcat ≈ 15-20 s⁻¹ for aminoacyltransferases) but lower substrate affinity (Km ≈ 100-200 μM) compared to their eukaryotic counterparts. Furthermore, prokaryotes utilize "alternolog" pathways—alternative enzymatic routes converging on the same product. These may involve different NATs (e.g., GNAT superfamily acetyltransferases vs. arylamine NATs) or distinct aminoacyltransferases (e.g., Leu/Phe-transferases in the N-end rule pathway) capable of utilizing N-Acetyl-L-tyrosine as a donor substrate [2] [9] [10].

Eukaryotic Systems:Eukaryotes compartmentalize the biosynthetic steps. N-Acetylation of tyrosine occurs primarily in the cytosol, possibly catalyzed by NatA-like complexes or specialized NATs, though with lower efficiency than in prokaryotes. The subsequent peptide bond formation is spatially separated, occurring in mitochondria or specialized vesicles via dedicated aminoacyltransferases. Eukaryotic enzymes exhibit higher substrate specificity and regulation. For example, mitochondrial aminoacyltransferases in Saccharomyces cerevisiae show strict specificity for N-Acetyl-L-tyrosine as the donor and L-alanine as the acceptor, with negligible activity toward other combinations. Eukaryotes also demonstrate slower enzyme kinetics (kcat ≈ 5-10 s⁻¹) but superior substrate binding (Km ≈ 30-80 μM), reflecting tighter regulation. Additionally, eukaryotic pathways are integrated with protein degradation systems; N-Acetyl-L-tyrosyl-L-alanine can be hydrolyzed by cytosolic acylpeptide hydrolases (APEH), creating a dynamic equilibrium between synthesis and degradation absent in prokaryotes [1] [5] [9].

The evolutionary divergence is underscored by structural and phylogenetic analyses. Prokaryotic aminoacyltransferases cluster within the Leu/Phe-transferase family (e.g., Bpt in Vibrio vulnificus), sharing <20% sequence identity with eukaryotic enzymes. In contrast, eukaryotic dipeptide-forming enzymes show homology to arginyltransferases (ATE1 family) but possess unique substrate-binding loops conferring specificity for N-acetylated donors. This suggests convergent evolution toward dipeptide synthesis from distinct ancestral proteins. Folding kinetics further highlight these differences: prokaryotic enzymes refold 6 times faster than their eukaryotic orthologs after denaturation, correlating with the faster polypeptide elongation rates in bacterial protein synthesis [5] [9] [10].

Table 4: Comparative Features of N-Acetyl-L-Tyrosyl-L-Alanine Biosynthesis Across Biological Domains

FeatureProkaryotic SystemsEukaryotic Systems
Enzyme OrganizationBifunctional enzymes common; Operon-based gene clustersMonofunctional enzymes; Genes scattered; Compartmentalization (cytosol/mitochondria)
Key EnzymesGNAT superfamily NATs; Broad-specificity Leu/Phe-transferase-like aminoacyltransferasesNatA complex (weak activity); Specialized mitochondrial/cytosolic aminoacyltransferases
Kinetic ParametersHigher kcat (15-20 s⁻¹); Higher Km (100-200 μM)Lower kcat (5-10 s⁻¹); Lower Km (30-80 μM)
Pathway FlexibilityMultiple "alternolog" routes; Substrate promiscuityHigh specificity; Tight regulation; Coupled to degradation (APEH)
Evolutionary OriginDerived from Leu/Phe-transferases of N-end rule pathwayDiverged from arginyltransferase (ATE1) family; Unique substrate-binding loops

Properties

CAS Number

56272-47-0

Product Name

N-Acetyl-L-tyrosyl-L-alanine

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]propanoic acid

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-8(14(20)21)15-13(19)12(16-9(2)17)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,19)(H,16,17)(H,20,21)/t8-,12-/m0/s1

InChI Key

OESFJKBHQUNLDE-UFBFGSQYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C

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